4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(7-oxo-1-azaspiro[4.4]non-8-en-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-11-12-2-4-13(5-3-12)17-9-1-7-15(17)8-6-14(18)10-15/h2-6,8H,1,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDGYYWFWTOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C=C2)N(C1)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the benzonitrile moiety with a spirocyclic framework. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic structures.
Biology: It has been investigated for its potential biological activity, including its role as an angiogenesis inhibitor, which could be useful in cancer treatment.
Medicine: Research has explored its use as an inhibitor of various enzymes involved in metabolic and inflammatory processes.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. For example, as an angiogenesis inhibitor, it may bind to and inhibit the activity of vascular endothelial growth factor (VEGF) receptors, thereby preventing the formation of new blood vessels necessary for tumor growth.
Comparison with Similar Compounds
Key Observations :
- Ring Size and Rigidity: The azaspiro[4.4]nonane system (7-membered spiro) exhibits greater conformational flexibility compared to the smaller azaspiro[3.3]heptane (6-membered spiro), which has a near-perpendicular dihedral angle (18.3°) between its azetidine and oxetane rings .
Crystallographic and Spectroscopic Comparison
- Crystal Packing: The azaspiro[3.3]heptane derivative forms C–H···O hydrogen-bonded chains in its crystal lattice, while the azaspiro[4.4]nonane analog’s packing is influenced by steric hindrance from the larger spiro system, leading to less ordered arrangements .
- NMR Data: 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile: Expected aromatic protons (δ 7.4–8.0 ppm) and sp³ hybridized carbons (δ 40–60 ppm) based on analogs . 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile: Distinctive ¹³C NMR signals at δ 128–156 ppm for nitrile and spiro carbons .
Computational and Docking Insights
- Molecular Docking: The benzonitrile group in this compound forms π-π stacking interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450), a feature less pronounced in oxa- or thia-substituted spiro compounds .
Biological Activity
4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile, with the CAS number 2007908-55-4, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 238.28 g/mol. The compound features a unique spirocyclic structure that contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler aromatic compounds and utilizing techniques such as cyclization and oxidation. The specific synthetic pathways can vary, but they generally aim to create the spirocyclic framework that is characteristic of this class of compounds.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of related benzoxazole derivatives, which share structural similarities with this compound. These derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Benzoxazole Derivative A | Staphylococcus aureus | 15 |
| Benzoxazole Derivative B | Escherichia coli | 30 |
| Benzoxazole Derivative C | Candida albicans | 20 |
Case Studies
Several case studies have explored the biological effects of structurally similar compounds:
- Benzoxazole Derivatives : A series of benzoxazole derivatives were tested for their antimicrobial properties, revealing a broad spectrum of activity against various pathogens .
- Anticancer Activity : Research on spirocyclic compounds has indicated their potential to induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. How do solvent and temperature affect the compound's stability during reactions?
- Methodology : Conduct accelerated stability studies under varying conditions (e.g., 40–80°C in DMSO, water, or ethanol). Monitor degradation via HPLC-UV and characterize products using HRMS. Arrhenius plots predict shelf-life. Avoid prolonged heating in polar aprotic solvents to prevent nitrile hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
